

Cistanoside A compared to other phenylethanoid glycosides in osteoporosis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cistanoside*

Cat. No.: *B13011197*

[Get Quote](#)

An In-Depth Comparative Guide to Phenylethanoid Glycosides in Osteoporosis Research:
Cistanoside A vs. Key Alternatives

Introduction: The Evolving Landscape of Osteoporosis Therapeutics

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk^[1]. The imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, is the central pathology^[1]. While current therapies have shown efficacy, the search for novel agents with improved safety and dual anabolic and anti-resorptive properties continues. Phenylethanoid glycosides (PhGs), a class of water-soluble phenolic compounds found in many medicinal plants, have emerged as promising candidates for osteoporosis treatment^{[2][3][4]}.

This guide provides a comparative analysis of **Cistanoside A** against other well-researched PhGs—namely Echinacoside, Verbascoside, and Salidroside—in the context of osteoporosis. We will delve into their comparative efficacy based on preclinical data, explore their underlying mechanisms of action, and provide detailed experimental protocols for researchers aiming to validate or expand upon these findings.

Comparative Efficacy of Phenylethanoid Glycosides in Preclinical Models

The anti-osteoporotic potential of PhGs has been primarily evaluated using in vitro cell culture systems and in vivo estrogen-deficient animal models, most commonly the ovariectomized (OVX) rodent[5][6]. Here, we compare the reported effects of **Cistanoside** A, Echinacoside, Verbascoside, and Salidroside.

In Vivo Efficacy in Ovariectomized (OVX) Animal Models

The OVX model mimics postmenopausal osteoporosis, characterized by rapid bone loss due to estrogen deficiency[7]. Key parameters for evaluating therapeutic efficacy include bone mineral density (BMD), trabecular microarchitecture, and biomechanical strength[5][6].

Table 1: Comparison of In Vivo Effects of Phenylethanoid Glycosides in OVX Models

Compound	Animal Model	Dosage	Key Findings	Reference
Cistanoside A	OVX Mice	20, 40, 80 mg/kg/day	<ul style="list-style-type: none">- Significantly enhanced BMD and bone strength.- Improved trabecular microarchitecture.- Increased ALP activity and decreased bone resorption markers (TRAP, DPD).	[8][9]
Echinacoside	OVX Rats	30, 90, 270 mg/kg/day	<ul style="list-style-type: none">- Prevented bone loss by increasing the OPG/RANKL ratio.- Promoted bone regeneration in MC3T3-E1 cells.	[8][10]
Salidroside	OVX Diabetic Rats	20 mg/kg/day	<ul style="list-style-type: none">- Significantly increased BMD.- Suppressed bone turnover markers (ALP, CTX-1, Osteocalcin).- Upregulated the OPG/RANKL ratio.	[11][12]
Verbascoside	(Data primarily in vitro)	N/A	<ul style="list-style-type: none">- Limited in vivo osteoporosis-specific data	N/A

available for
direct
comparison.

Analysis: **Cistanoside A** demonstrates a robust anti-osteoporotic effect in OVX mice, significantly improving bone quality and strength across a range of doses[8]. Echinacoside and Salidroside also show clear protective effects, primarily by modulating the critical OPG/RANKL signaling axis, which governs osteoclast differentiation[8][11][12]. Direct comparative studies are lacking, but the available data suggest all three compounds are effective in mitigating estrogen deficiency-induced bone loss.

In Vitro Effects on Osteoblasts and Osteoclasts

In vitro assays are crucial for elucidating the direct cellular mechanisms of these compounds. Key markers for osteoblast differentiation include alkaline phosphatase (ALP) activity and the formation of mineralized nodules, while osteoclast activity is often measured by tartrate-resistant acid phosphatase (TRAP) staining and resorption pit assays[13][14].

Table 2: Comparison of In Vitro Effects on Bone Cells

Compound	Cell Model	Concentration	Key Findings	Reference
Cistanoside A	Primary Osteoblasts	5, 10, 20 μ M	- Promoted osteoblast differentiation and mineralization (optimal at 10 μ M).- Activated autophagy and the Wnt/ β -catenin pathway.	[1][15]
BMMs (Osteoclast precursors)		40, 80, 160 μ mol/L	- Inhibited RANKL-induced osteoclast differentiation and bone resorption.- Suppressed the p38/JNK MAPK pathway.	[16]
Echinacoside	MC3T3-E1 Osteoblasts	0.01-10 nM	- Increased cell proliferation, ALP activity, osteocalcin levels, and mineralization.- Associated with an increased OPG/RANKL ratio.	[10]
Verbascoside	MLO-Y4 Osteocytes	50 μ g/mL	- In LPS-induced inflammation, increased OPG and RUNX2 expression while	[17][18]

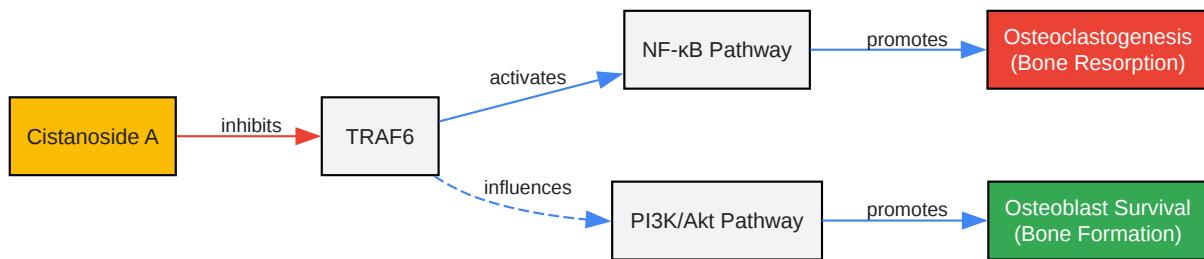
			decreasing RANKL.- Exhibited antioxidant and anti-apoptotic effects.	
Salidroside	MC3T3-E1 Osteoblasts	(H ₂ O ₂ -induced stress)	- Reversed H ₂ O ₂ -induced inhibition of ALP activity and mineralization.- Inhibited H ₂ O ₂ - induced production of RANKL and IL-6.	[19]

Analysis: **Cistanoside A** shows dual functionality, directly promoting osteoblastogenesis while simultaneously inhibiting osteoclast formation[1][16]. Its effect on the Wnt/β-catenin pathway is a significant finding, as this is a key anabolic pathway in bone[15]. Echinacoside also demonstrates potent osteogenic effects[10]. Verbascoside and Salidroside appear to exert strong protective effects under inflammatory or oxidative stress conditions, suggesting a primary role in mitigating pathological bone loss by preserving osteoblast/osteocyte function[17][19].

Mechanistic Deep Dive: Signaling Pathways in Focus

The anti-osteoporotic effects of PhGs are mediated through the modulation of several key signaling pathways that control bone cell function.

The OPG/RANKL/RANK Axis

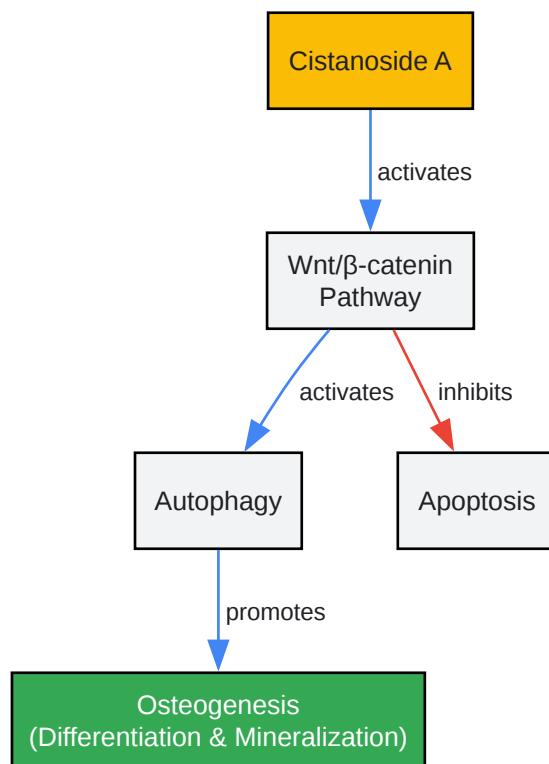

This axis is the master regulator of osteoclast differentiation and activity. Osteoprotegerin (OPG) is a decoy receptor that binds to RANKL, preventing it from activating its receptor RANK on osteoclast precursors. A high OPG/RANKL ratio inhibits bone resorption[8][11].

- **Cistanoside A**, Echinacoside, and Salidroside have all been shown to favorably modulate this pathway by increasing the OPG/RANKL ratio, thereby suppressing osteoclastogenesis[8][10][11].

TRAF6-Mediated Pathways

TNF receptor-associated factor 6 (TRAF6) is a critical adaptor protein downstream of RANK. It activates both the NF- κ B and MAPK pathways, which are essential for osteoclast differentiation, and can influence the PI3K/Akt pathway involved in cell survival and growth[9].

- **Cistanoside A** has been shown to downregulate TRAF6. This action leads to the dual benefit of inactivating the pro-resorptive NF- κ B pathway and activating the pro-formative PI3K/Akt pathway, providing a coordinated anti-osteoporotic effect[8][9].


[Click to download full resolution via product page](#)

Caption: **Cistanoside A** inhibits TRAF6, leading to suppression of NF- κ B and activation of PI3K/Akt.

Wnt/ β -catenin Signaling

The canonical Wnt/ β -catenin pathway is arguably the most important signaling cascade for promoting osteoblast differentiation and bone formation.

- **Cistanoside A** has been demonstrated to activate this pathway in primary osteoblasts. This activation promotes osteogenesis and is linked to its ability to induce autophagy, a cellular process that can enhance cell survival and differentiation[1][15].

[Click to download full resolution via product page](#)

Caption: **Cistanoside A** enhances osteogenesis via the Wnt/β-catenin pathway.

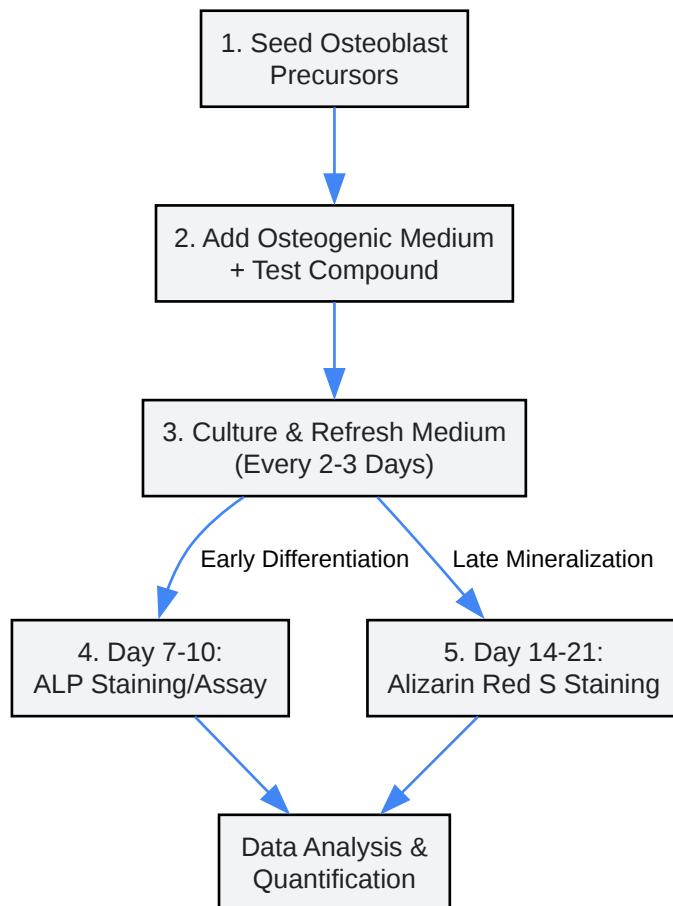
Experimental Methodologies: Standardized Protocols

For researchers seeking to investigate these compounds, adherence to validated protocols is paramount. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol is a standard for inducing postmenopausal osteoporosis^{[5][6][7]}.

- Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age^{[6][20]}. Acclimatize animals for at least one week before surgery.
- Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).


- Surgical Procedure (Dorsal Approach):
 - Place the anesthetized rat in a prone position. Shave and sterilize the skin over the dorsal lumbar region.
 - Make a single, midline longitudinal skin incision (approx. 2-3 cm) over the lumbar vertebrae.
 - Move the skin incision to one side to locate the ovary, which lies just caudal to the kidney, embedded in a fat pad.
 - Make a small incision through the muscle wall to enter the peritoneal cavity.
 - Gently exteriorize the ovary and uterine horn.
 - Securely ligate the uterine horn just below the ovary with absorbable suture material.
 - Excise the ovary. Ensure hemostasis before returning the uterine stump to the abdominal cavity.
 - Repeat the procedure on the contralateral side.
 - For the Sham group, perform the same procedure but only exteriorize the ovaries without ligation or removal[21].
- Closure: Close the muscle wall with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
- Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor animals daily for signs of distress. Allow a recovery and bone loss period of 2-4 weeks before initiating treatment[7].
- Verification: The success of ovariectomy can be confirmed by observing uterine atrophy at the end of the study or by monitoring vaginal smears for cessation of the estrus cycle[5][6].

Protocol 2: In Vitro Osteoblast Differentiation and Mineralization Assay

This assay quantifies the ability of a compound to promote osteoblast maturation[[14](#)][[22](#)].

- Cell Culture: Seed osteoblast precursor cells (e.g., MC3T3-E1 or primary calvarial osteoblasts) in 24-well plates at a density of $2-5 \times 10^4$ cells/well in α -MEM supplemented with 10% FBS.
- Induction of Differentiation: After 24 hours (once cells are adherent), replace the medium with osteogenic induction medium (α -MEM, 10% FBS, 50 μ g/mL ascorbic acid, 10 mM β -glycerophosphate) containing the test compound (e.g., **Cistanoside A** at 5, 10, 20 μ M) or vehicle control.
- Medium Change: Refresh the medium every 2-3 days.
- Alkaline Phosphatase (ALP) Staining (Early Marker; Day 7-10):
 - Wash cells twice with PBS.
 - Fix with 4% paraformaldehyde for 10 minutes.
 - Wash again with PBS.
 - Incubate with an ALP staining solution (e.g., BCIP/NBT) in the dark until a purple color develops.
 - Wash with distilled water, air dry, and capture images. For quantification, lyse cells and use a p-nitrophenyl phosphate (pNPP) colorimetric assay[[22](#)].
- Alizarin Red S Staining (Late Marker; Day 14-21):
 - Wash cells twice with PBS.
 - Fix with 4% paraformaldehyde for 15 minutes.
 - Wash twice with distilled water.
 - Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature[[23](#)].
 - Wash thoroughly with distilled water to remove excess stain.

- Air dry and capture images. For quantification, destain using 10% cetylpyridinium chloride and measure absorbance at ~562 nm.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing in vitro osteoblast differentiation and mineralization.

Protocol 3: Micro-Computed Tomography (Micro-CT) Analysis of Bone

Micro-CT is the gold standard for 3D quantitative analysis of bone microarchitecture in preclinical studies[24][25].

- Sample Preparation: Carefully dissect the bone of interest (e.g., femur or tibia) and remove all soft tissue. Store the bone in 70% ethanol or PBS to prevent dehydration, which can alter density measurements[26].
- Scanning:

- Secure the bone in a sample holder. To prevent movement, it can be wrapped in ethanol-soaked gauze[24].
- Scan the bone using a micro-CT scanner (e.g., Skyscan, Scanco). Typical settings for a mouse femur might be: 9 μm voxel size, 55 kV voltage, 200 μA current, 0.5 mm aluminum filter[24].
- Include calibration phantom rods of known hydroxyapatite density (e.g., 0.25 and 0.75 g/cm^3) in the scan for accurate BMD calibration[26].
- Reconstruction: Reconstruct the 2D projection images into a 3D volume using the manufacturer's software. Apply corrections for beam hardening.
- Region of Interest (ROI) Selection:
 - Define a standardized ROI for analysis. For the distal femur, this is typically a region of trabecular bone in the metaphysis, starting just below the growth plate and extending for a defined length (e.g., 1.5 mm).
 - Manually or semi-automatically contour the trabecular bone within the cortical shell.
- Thresholding and Analysis:
 - Apply a global threshold to segment bone tissue from non-bone marrow space.
 - Calculate key 3D morphometric parameters using the analysis software. Standard parameters include:
 - Bone Mineral Density (BMD)
 - Bone Volume Fraction (BV/TV, %)
 - Trabecular Number (Tb.N, 1/mm)
 - Trabecular Thickness (Tb.Th, μm)
 - Trabecular Separation (Tb.Sp, μm)[27]

Conclusion and Future Outlook

Cistanoside A stands out as a multifaceted anti-osteoporotic agent, demonstrating potent effects on both bone formation and resorption through the modulation of key signaling pathways including TRAF6/NF-κB/PI3K-Akt and Wnt/β-catenin[1][8][9]. While Echinacoside and Salidroside also show significant promise, particularly in regulating the OPG/RANKL axis, the dual-action mechanism of **Cistanoside A** makes it a particularly compelling candidate for further development. Verbascoside's strength appears to lie in its anti-inflammatory and antioxidant properties, suggesting its utility in osteoporosis co-morbid with inflammatory conditions[17].

Future research should focus on direct, head-to-head comparative studies of these PhGs in standardized preclinical models to definitively establish their relative potency and efficacy. Furthermore, investigation into their oral bioavailability and pharmacokinetic profiles is essential for translating these promising preclinical findings into viable therapeutic strategies for osteoporosis.

References

- Xu, J., et al. (2017). Therapeutic Effect of **Cistanoside A** on Bone Metabolism of Ovariectomized Mice. *Molecules*.
- Yousefzadeh, N., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. *EXCLI Journal*.
- Yousefzadeh, N., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. *EXCLI Journal*.
- Xu, J., et al. (2017). Therapeutic Effect of **Cistanoside A** on Bone Metabolism of Ovariectomized Mice. *PubMed*.
- Wang, L., et al. (2013). Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats. *Experimental and Therapeutic Medicine*.
- Chen, J., et al. (2022). **Cistanoside A** promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway. *Annals of Translational Medicine*.
- Yousefzadeh, N., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. *ResearchGate*.
- Zheng, H., et al. (2018). Salidroside Improves Bone Histomorphology and Prevents Bone Loss in Ovariectomized Diabetic Rats by Upregulating the OPG/RANKL Ratio. *Molecules*.
- Zheng, H., et al. (2018). Salidroside Improves Bone Histomorphology and Prevents Bone Loss in Ovariectomized Diabetic Rats by Upregulating the OPG/RANKL Ratio. *PubMed*.

- Stasiuk, M., & Kozłowska, K. (2023). Salidroside: A Promising Agent in Bone Metabolism Modulation. *International Journal of Molecular Sciences*.
- Wang, T., et al. (2024). **Cistanoside A** Mediates P38/MAPK Pathway To Inhibit Osteoclast Activity. *Bone Research*.
- Baleani, M., et al. (2008). VALIDATION OF A BONE MINERAL DENSITY CALIBRATION PROTOCOL FOR MICRO-COMPUTED TOMOGRAPHY. *Journal of Mechanics in Medicine and Biology*.
- Bruker-MicroCT. (2012). Bone mineral density (BMD) and tissue mineral density (TMD) calibration and measurement by micro-CT using Bruker-MicroCT CT-Analyser. Bruker.
- Whittier, D. E., et al. (2020). Guidelines for Assessment of Bone Density and Microarchitecture In Vivo Using High-Resolution Peripheral Quantitative Computed Tomography. *Osteoporosis International*.
- Walker, E. C., et al. (2021). Measuring Bone Volume at Multiple Densities by Micro-computed Tomography. *Bio-protocol*.
- Zhang, J., et al. (2013). Protection by Salidroside against Bone Loss via Inhibition of Oxidative Stress and Bone-Resorbing Mediators. *PLoS ONE*.
- de Barros, P. G. P., et al. (2019). Use of Micro-Computed Tomography for Bone Evaluation in Dentistry. *Brazilian Dental Journal*.
- Al-Dhabi, N. A., et al. (2020). Therapeutic potential of phenylethanoid glycosides: A systematic review. *Medicinal Research Reviews*.
- Akyer, A., et al. (2023). Verbascoside Inhibits/Repairs the Damage of LPS-Induced Inflammation by Regulating Apoptosis, Oxidative Stress, and Bone Remodeling. *Applied Sciences*.
- Tian, X. Y., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. *European Journal of Medicinal Chemistry*.
- Akyer, A., et al. (2023). Verbascoside Inhibits/Repairs the Damage of LPS-Induced Inflammation by Regulating Apoptosis, Oxidative Stress, and Bone Remodeling. *ResearchGate*.
- Akyer, A., et al. (2023). Effects of verbascoside on SOD, CAT, GSH and NOX in MLO-Y4 cells. *ResearchGate*.
- He, W., et al. (2018). Therapeutic Anabolic and Anticatabolic Benefits of Natural Chinese Medicines for the Treatment of Osteoporosis. *Frontiers in Pharmacology*.
- Fu, Z., et al. (2018). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. *Molecules*.
- Tian, X. Y., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. *OUCI*.
- Peng, S., et al. (2006). Effects of verbascoside and isoverbascoside on proliferation of dendritic Cells. *Zhongguo Zhong Yao Za Zhi*.

- Wang, Y., et al. (2023). Pharmacological mechanism of natural products to treat osteoporosis: a focus on the autophagy. *Frontiers in Pharmacology*.
- Chen, J., et al. (2022). **Cistanoside A** promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway. *PubMed*.
- Tian, X. Y., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. *Bohrium*.
- Zhang, J., et al. (2013). The inhibitory effect of salidroside on RANKL-induced osteoclast formation via NFκB suppression. *Semantic Scholar*.
- Santini, A., et al. (2023). Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects. *Molecules*.
- Al-Snafi, A. E. (2020). Bioactive metabolites and pharmacology of *Cistanche tubulosa*- A review. *ResearchGate*.
- Al-Samydai, A., et al. (2023). Timing of in vitro osteoclast differentiation. *ResearchGate*.
- Zainal Ariffin, S. H., et al. (2024). Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques. *PeerJ*.
- Kucia, M. (2018). In vitro cell and culture models for osteoblasts and their progenitors. *Cardiff University*.
- Corrales, P., et al. (2020). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. *International Journal of Molecular Sciences*.
- Gregory, C. A., et al. (2005). Assays Of Osteogenic Differentiation By Cultured Human Mesenchymal Stem Cells. *ResearchGate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cistanoside A promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the structure and pharmacological activity of phenylethanoid glycosides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat Model for Osteoporosis - Enamine [enamine.net]
- 8. Therapeutic Effect of Cistanoside A on Bone Metabolism of Ovariectomized Mice | MDPI [mdpi.com]
- 9. Therapeutic Effect of Cistanoside A on Bone Metabolism of Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Anabolic and Anticatabolic Benefits of Natural Chinese Medicines for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salidroside Improves Bone Histomorphology and Prevents Bone Loss in Ovariectomized Diabetic Rats by Upregulating the OPG/RANKL Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salidroside Improves Bone Histomorphology and Prevents Bone Loss in Ovariectomized Diabetic Rats by Upregulating the OPG/RANKL Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cistanoside A promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xjcistanche.com [xjcistanche.com]
- 17. Verbascoside Inhibits/Repairs the Damage of LPS-Induced Inflammation by Regulating Apoptosis, Oxidative Stress, and Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protection by Salidroside against Bone Loss via Inhibition of Oxidative Stress and Bone-Resorbing Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 21. Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. medicine.temple.edu [medicine.temple.edu]
- 27. Guidelines for Assessment of Bone Density and Microarchitecture In Vivo Using High-Resolution Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cistanoside A compared to other phenylethanoid glycosides in osteoporosis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13011197#cistanoside-a-compared-to-other-phenylethanoid-glycosides-in-osteoporosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com